molecular formula C18H27N3O2 B267519 N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide

货号 B267519
分子量: 317.4 g/mol
InChI 键: LVACRHDJZBEQKV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous protein kinase that plays a role in many cellular processes, including cell proliferation, differentiation, and survival. CX-4945 has been shown to have potential therapeutic applications in cancer and other diseases.

作用机制

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide inhibits CK2 by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, which in turn leads to the inhibition of downstream signaling pathways. CK2 has been shown to play a role in many cellular processes, including the regulation of cell cycle progression, apoptosis, and DNA repair.
Biochemical and physiological effects:
N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has also been shown to have anti-inflammatory effects, and to inhibit the replication of certain viruses.

实验室实验的优点和局限性

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer to cells or animals. It also has a high degree of selectivity for CK2, which reduces the risk of off-target effects. However, N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has some limitations. It has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels. Additionally, N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has been shown to have some toxicity in certain cell types, which may limit its use in some experiments.

未来方向

There are several future directions for research on N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide. One area of interest is the development of new analogs of N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide with improved pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide in cancer patients. Additionally, there is interest in the development of combination therapies that include N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide with other targeted agents or chemotherapy drugs. Finally, there is interest in the use of N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide in other diseases beyond cancer, including neurodegenerative diseases and viral infections.

合成方法

The synthesis of N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide involves several steps, starting with the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(3-aminophenyl)cyclohexanecarboxamide to form the corresponding amide. This amide is then reacted with N,N-dimethylformamide dimethyl acetal to form N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide.

科学研究应用

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has been extensively studied in preclinical models of cancer and other diseases. In cancer, CK2 has been shown to be overexpressed in many types of cancer, and N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has also been shown to have potential therapeutic applications in other diseases, including neurodegenerative diseases, inflammatory diseases, and viral infections.

属性

产品名称

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide

分子式

C18H27N3O2

分子量

317.4 g/mol

IUPAC 名称

N-[3-(cyclohexylcarbamoylamino)phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C18H27N3O2/c1-18(2,3)16(22)19-14-10-7-11-15(12-14)21-17(23)20-13-8-5-4-6-9-13/h7,10-13H,4-6,8-9H2,1-3H3,(H,19,22)(H2,20,21,23)

InChI 键

LVACRHDJZBEQKV-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2CCCCC2

规范 SMILES

CC(C)(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2CCCCC2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。